molecular formula C12H8BrClN2O2 B8194431 Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate

Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate

Cat. No.: B8194431
M. Wt: 327.56 g/mol
InChI Key: PIUKWRQHJNWKBL-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromopyrimidine and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate typically involves a multi-step process. One common method starts with the bromination of pyrimidine, followed by the chlorination of benzoic acid. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromopyrimidine moiety to a pyrimidine.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the chlorobenzoate part can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(6-chloropyrimidin-4-yl)-3-bromobenzoate
  • Methyl 4-(6-fluoropyrimidin-4-yl)-3-chlorobenzoate
  • Methyl 4-(6-iodopyrimidin-4-yl)-3-chlorobenzoate

Uniqueness

Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate is unique due to the specific combination of bromopyrimidine and chlorobenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O2/c1-18-12(17)7-2-3-8(9(14)4-7)10-5-11(13)16-6-15-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUKWRQHJNWKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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